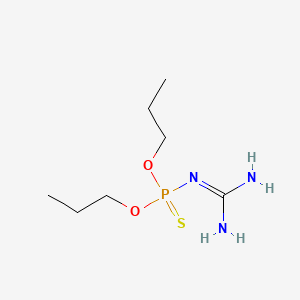
O,O-Dipropyl amino(imino)methylamidothiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Dipropyl amino(imino)methylamidothiophosphate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dipropyl amino(imino)methylamidothiophosphate typically involves the reaction of appropriate phosphorothioate precursors with amines under controlled conditions. One common method includes the use of dipropyl phosphorothioate and an imino-methylamine derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 40°C to 60°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. Catalysts may be used to enhance the reaction rate and improve yield. The product is then purified through distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
O,O-Dipropyl amino(imino)methylamidothiophosphate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thiophosphate group to a phosphate group using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert the imino group to an amino group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Various nucleophiles like halides, under basic conditions.
Major Products
Oxidation: Formation of O,O-Dipropyl phosphoramidate.
Reduction: Formation of O,O-Dipropyl amino(methyl)amidothiophosphate.
Substitution: Formation of substituted phosphorothioates.
Scientific Research Applications
O,O-Dipropyl amino(imino)methylamidothiophosphate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on enzyme activity and cellular processes.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O,O-Dipropyl amino(imino)methylamidothiophosphate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- O,O-Dimethyl amino(imino)methylamidothiophosphate
- O,O-Diethyl amino(imino)methylamidothiophosphate
- O,O-Dibutyl amino(imino)methylamidothiophosphate
Uniqueness
O,O-Dipropyl amino(imino)methylamidothiophosphate is unique due to its specific alkyl chain length, which can influence its reactivity and interaction with biological systems. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for targeted applications.
Biological Activity
O,O-Dipropyl amino(imino)methylamidothiophosphate is a chemical compound that has garnered attention for its biological activity, particularly in the fields of insecticidal and acaricidal applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified under organophosphates, which are known for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function. Its chemical formula is C7H18N3O2PS . The structural characteristics of this compound contribute significantly to its biological activity.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of AChE. This inhibition leads to the accumulation of acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors. This action is particularly effective against insects and other pests, making it valuable in agricultural applications.
Insecticidal and Acaricidal Effects
Research indicates that this compound exhibits potent insecticidal and acaricidal properties. It has been shown to effectively control various pest species, including:
- Spodoptera species : Common agricultural pests affecting crops.
- Yersinia pestis : Although primarily known as a pathogen, studies have explored the compound's potential effects on various microorganisms.
The compound's efficacy varies with concentration and exposure time, necessitating careful application in pest management strategies.
Case Studies and Research Findings
- Efficacy Against Agricultural Pests :
- Toxicological Assessments :
- Comparative Studies :
Table: Summary of Biological Activity
| Biological Activity | Effectiveness | Target Organisms | Notes |
|---|---|---|---|
| Insecticidal | High | Spodoptera spp., others | Mortality >90% in 48 hours |
| Acaricidal | Moderate | Various mites | Effective at specific concentrations |
| Antimicrobial | Limited | Yersinia pestis | Further research needed |
Properties
CAS No. |
10539-20-5 |
|---|---|
Molecular Formula |
C7H18N3O2PS |
Molecular Weight |
239.28 g/mol |
IUPAC Name |
2-dipropoxyphosphinothioylguanidine |
InChI |
InChI=1S/C7H18N3O2PS/c1-3-5-11-13(14,10-7(8)9)12-6-4-2/h3-6H2,1-2H3,(H4,8,9,10,14) |
InChI Key |
JSDVOMQWXFJBJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=S)(N=C(N)N)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















